molecular formula C18H20ClN3O3S B2385907 4-chloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 1396794-47-0

4-chloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2385907
CAS No.: 1396794-47-0
M. Wt: 393.89
InChI Key: WGKKHDRSWTXZEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a nicotinoyl-substituted piperidine moiety. The compound combines a 4-chlorobenzenesulfonamide core with a 1-nicotinoylpiperidin-4-ylmethyl group, which introduces both aromatic and heterocyclic diversity. This structural motif is designed to enhance interactions with biological targets, such as enzymes or receptors, through hydrogen bonding, π-π stacking, and hydrophobic effects.

Properties

IUPAC Name

4-chloro-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3S/c19-16-3-5-17(6-4-16)26(24,25)21-12-14-7-10-22(11-8-14)18(23)15-2-1-9-20-13-15/h1-6,9,13-14,21H,7-8,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKKHDRSWTXZEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Structural Components

The structure can be divided into three main components:

  • 4-chlorobenzenesulfonamide group
  • Methylene linker
  • 1-nicotinoylpiperidin-4-yl group

This modular structure suggests a convergent synthesis approach, where these components can be prepared separately and then coupled in the final stages of synthesis.

Retrosynthetic Analysis

When designing the synthesis of this compound, several disconnection approaches can be considered. Based on the reactivity of functional groups present in the molecule, the following retrosynthetic analysis guides the preparation methods.

Possible Disconnections

  • Sulfonamide bond formation between 4-chlorobenzenesulfonyl chloride and (1-nicotinoylpiperidin-4-yl)methylamine
  • Amide formation between nicotinic acid and N-((4-methylpiperidin)-4-yl)methyl-4-chlorobenzenesulfonamide
  • Alkylation of 4-chloro-N-(methylpiperidin-4-yl)benzenesulfonamide with nicotinoyl chloride

Preparation of Key Intermediates

Synthesis of 1-nicotinoylpiperidin-4-yl Component

The 1-nicotinoylpiperidin-4-yl moiety is a crucial intermediate in the synthesis. Based on related compounds in the literature, this component can be prepared through the reaction of nicotinic acid with appropriately substituted piperidine derivatives.

Method A: Direct coupling approach

Nicotinic acid + 4-methylpiperidine → 1-nicotinoyl-4-methylpiperidine

This reaction typically employs coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) in the presence of a base like DMAP (4-Dimethylaminopyridine) or triethylamine.

Method B: Acid chloride approach

Nicotinic acid → Nicotinoyl chloride → 1-nicotinoylpiperidin-4-yl derivative

The acid chloride is prepared using thionyl chloride or oxalyl chloride, followed by reaction with the appropriate piperidine derivative in the presence of a base.

Synthesis of 4-chlorobenzenesulfonamide Component

The 4-chlorobenzenesulfonamide component can be prepared through several established methods:

Method A: From 4-chlorobenzenesulfonyl chloride

4-chlorobenzenesulfonyl chloride + ammonia/primary amine → 4-chlorobenzenesulfonamide

This direct sulfonylation is widely used for preparing sulfonamides and has been documented for similar compounds.

Method B: Electrochemical approach

A recent innovative method involves electrochemical synthesis of benzenesulfonamide derivatives as described in research using reductive controlled potential electrolysis:

Dinitrobenzene + arylsulfinic acids → N-hydroxy-N-(4-nitrophenyl)benzenesulfonamide derivatives (-0.4V)
→ N-(4-amino-3-(phenylsulfonyl)phenyl)benzenesulfonamide derivatives (-1.1V)

Preparation of (1-nicotinoylpiperidin-4-yl)methylamine

This key intermediate can be synthesized through:

  • Reduction of an appropriate nitrile or azide
  • Reductive amination of 1-nicotinoylpiperidin-4-carbaldehyde
  • Gabriel synthesis using phthalimide chemistry

Synthetic Routes to this compound

Based on the analysis of similar compounds and retrosynthetic considerations, several synthetic routes can be proposed for the preparation of this compound.

Method 1: Sulfonamide Formation Approach

This convergent approach involves the preparation of (1-nicotinoylpiperidin-4-yl)methylamine and its subsequent reaction with 4-chlorobenzenesulfonyl chloride.

Reaction scheme:

Step 1: Preparation of 1-nicotinoylpiperidin-4-ylmethylamine
Step 2: Sulfonamide formation with 4-chlorobenzenesulfonyl chloride

Table 1. Reaction conditions for sulfonamide formation

Reagent Quantity Solvent Temperature Time Catalyst/Base Expected Yield
4-chlorobenzenesulfonyl chloride 1.2 equiv. Dichloromethane 0°C to RT 2-4 h Triethylamine (2 equiv.) 75-85%
4-chlorobenzenesulfonyl chloride 1.1 equiv. Tetrahydrofuran 0°C to RT 3-5 h Pyridine (2 equiv.) 70-80%
4-chlorobenzenesulfonyl chloride 1.1 equiv. Acetonitrile RT 4-6 h K2CO3 (2 equiv.) 65-75%

The reaction mechanism involves nucleophilic attack of the amine on the sulfonyl chloride, with the base neutralizing the HCl generated during the reaction.

Method 2: Amide Formation First Approach

An alternative route involves the formation of the 4-chloro-N-(piperidin-4-ylmethyl)benzenesulfonamide intermediate, followed by acylation with nicotinoyl chloride.

Reaction scheme:

Step 1: Formation of 4-chloro-N-(piperidin-4-ylmethyl)benzenesulfonamide
Step 2: Acylation with nicotinoyl chloride

This approach is supported by similar reactions documented for related compounds, particularly the synthesis of 4-chloro-N-(piperidin-4-yl)benzenesulfonamide derivatives.

Table 2. Reaction conditions for amide formation

Reagent Quantity Solvent Temperature Time Catalyst/Base Expected Yield
Nicotinoyl chloride 1.2 equiv. Dichloromethane 0°C to RT 4-6 h Triethylamine (2 equiv.) 70-80%
Nicotinic acid 1.1 equiv. DMF RT 6-8 h EDCI/HOBt/DIPEA 65-75%
Nicotinic acid 1.1 equiv. THF RT to 50°C 8-12 h DCC/DMAP 60-70%

Method 3: Hafnium Tetrachloride Catalyzed Approach

Building on the synthesis methods reported for similar sulfonamide derivatives, a hafnium tetrachloride catalyzed approach could be adapted for our target compound.

The reaction would utilize the following conditions:

  • Catalyst: Hafnium tetrachloride (3% of benzenesulfonamide mass)
  • Solvent: N-methylpyrrolidone
  • Temperature: 150°C
  • Monitoring: HPLC (mobile phase ratio 70:30 methanol-water, detection wavelength 254nm)

This method has shown impressive yields (>95%) for related sulfonamide compounds and offers environmental advantages due to reduced waste generation.

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts the reaction efficiency. For sulfonamide formation, aprotic solvents like dichloromethane, tetrahydrofuran, and acetonitrile are preferred. For amide coupling reactions, DMF and THF typically provide better results.

Catalyst and Base Selection

For sulfonamide formation, the use of bases such as triethylamine, pyridine, or potassium carbonate is essential to neutralize the acid generated. For amide coupling, catalysts like EDCI, DCC, and HOBt have proven effective in similar systems.

Temperature and Reaction Time Optimization

Temperature control is crucial, especially for the sulfonylation reaction, which is typically initiated at low temperatures (0-5°C) and then allowed to warm to room temperature. The amide coupling reaction may require elevated temperatures depending on the reactivity of the components.

Purification and Characterization

Purification Methods

The purification of this compound can be achieved through:

  • Column chromatography (silica gel, ethyl acetate/hexane or dichloromethane/methanol gradient systems)
  • Recrystallization (ethanol/water or acetone/hexane systems)
  • Preparative HPLC for high-purity requirements

Analytical Characterization

The compound should be characterized using:

  • Proton and Carbon-13 NMR spectroscopy
  • Mass spectrometry (expected molecular weight: approximately 405-407 g/mol)
  • Infrared spectroscopy (key bands for sulfonamide and amide groups)
  • HPLC purity analysis (suggested conditions: mobile phase ratio 70:30 methanol-water, detection wavelength 254nm)

Scale-up Considerations

For larger-scale production of this compound, several factors must be considered:

  • Exothermicity of sulfonylation reactions requiring efficient cooling systems
  • Handling of moisture-sensitive reagents like acid chlorides
  • Environmental impact and waste management
  • Process safety, particularly when using reactive reagents or high temperatures

Table 3. Scale-up parameters for Method 1

Parameter Laboratory Scale Pilot Scale Production Scale
Batch size 1-10 g 100-500 g 1-10 kg
Reaction vessel Round-bottom flask Jacketed reactor Industrial reactor
Cooling method Ice bath Chiller Industrial cooling system
Stirring Magnetic stirrer Mechanical stirrer Industrial agitator
Purification Column chromatography Flash chromatography Crystallization
Yield loss expectation 10-15% 5-10% 3-8%

Comparison of Synthetic Methods

Based on the analysis of various preparation methods, a comparative assessment of the proposed synthetic routes is presented below:

Table 4. Comparison of synthetic methods for this compound

Method Advantages Disadvantages Overall Efficiency Sustainability
Method 1: Sulfonamide Formation Direct approach, fewer steps Requires sensitive intermediates High Moderate
Method 2: Amide Formation First More stable intermediates More steps, potentially lower overall yield Moderate Moderate to High
Method 3: Hafnium Catalyzed High yield, fewer byproducts Requires high temperature, specialized catalyst High High
Electrochemical Approach Green chemistry, selective Specialized equipment required Moderate Very High

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

4-chloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperidine/Thiourea Modifications

  • W-15 (4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]benzenesulfonamide): Structure: Features a phenethyl-substituted piperidinylidene group instead of the nicotinoylpiperidinylmethyl group. Properties: Reported as a structural analog of fentanyl but lacks opioid activity. Synthesis: Prepared via condensation of 4-chlorobenzenesulfonyl chloride with substituted piperidine intermediates .
  • W-18 (4-Chloro-N-{1-[2-(4-nitrophenyl)ethyl]piperidin-2-ylidene}benzenesulfonamide): Structure: Contains a 4-nitrophenethyl substituent, introducing strong electron-withdrawing effects. Comparison: The nitro group may confer distinct electronic properties and metabolic stability compared to the nicotinoyl group. This modification is associated with enhanced receptor affinity in related compounds .

Analogues with Heterocyclic Substitutions

  • 4-Chloro-N-(quinolin-8-yl)benzenesulfonamide: Structure: Substitutes the nicotinoylpiperidine group with a quinoline ring. Activity: Demonstrated antimicrobial properties against Staphylococcus aureus and Escherichia coli due to quinoline’s metal-chelating ability . Synthesis: Synthesized via sulfonylation of 8-aminoquinoline with 4-chlorobenzenesulfonyl chloride .
  • Triazole- and Thioxo-Substituted Derivatives: Example: 4-Chloro-N-[imino(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl]-5-methylbenzenesulfonamide (Compound 18). Properties: High purity (98.75% HPLC) and melting point (184.8–185.7°C).

Analogues with Cyclopentane-Dione Isosteres

  • 4-Chloro-N-(3-((2-oxocyclopent-3-en-1-yl)methyl)phenethyl)benzenesulfonamide (Compound 41): Structure: Uses a cyclopentane-dione isostere to mimic carboxylic acids, enhancing metabolic stability. Synthesis: Achieved in 88% yield via acid-catalyzed cyclization and reverse-phase HPLC purification . Comparison: The dione group may improve solubility compared to the nicotinoylpiperidine’s aromaticity .

Analogues with Indazole or Carbazole Moieties

  • 4-Chloro-N-[(1-methyl-1H-indazol-5-yl)methyl]benzenesulfonamide (Compound 10): Structure: Incorporates an indazole ring instead of nicotinoylpiperidine. Properties: Melting point 148–150°C, synthesized in 28% yield. Indazole’s planar structure may favor DNA intercalation in anticancer applications .
  • 4-Chloro-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide: Structure: Combines a carbazole scaffold with the sulfonamide core. Potential: Carbazole’s rigidity and fluorescence properties could enable imaging applications, diverging from the nicotinoyl derivative’s likely enzyme-targeting role .

Key Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Melting Point (°C) Purity (HPLC) Key Applications Reference
Target Compound 1-Nicotinoylpiperidin-4-ylmethyl N/A N/A Hypothetical enzyme inhibitor
W-15 1-(2-Phenylethyl)piperidin-2-ylidene N/A N/A Structural analog of fentanyl
Compound 18 (Triazole derivative) Thioxo-triazole 184.8–185.7 98.75% Antimicrobial
4-Chloro-N-(quinolin-8-yl)benzenesulfonamide Quinoline N/A >95% Antimicrobial

Biological Activity

Overview of 4-Chloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide

Chemical Structure and Properties
this compound is a sulfonamide compound characterized by a chloro group and a nicotinoylpiperidine moiety. Its structure includes a benzene ring, which is common in many biologically active compounds, contributing to its pharmacological properties.

Biological Activity

Mechanism of Action
Sulfonamides are known for their antibacterial properties, primarily through the inhibition of bacterial dihydropteroate synthase, an enzyme involved in folate synthesis. The presence of the piperidine and nicotinoyl groups may enhance the interaction with biological targets, potentially increasing the compound's efficacy.

Pharmacological Effects
While specific studies on this compound may be limited, sulfonamides generally exhibit a range of biological activities:

  • Antimicrobial Activity : Effective against various Gram-positive and Gram-negative bacteria.
  • Antitumor Activity : Some sulfonamides have shown promise in cancer treatment by inhibiting tumor cell proliferation.
  • Anti-inflammatory Effects : Certain derivatives can modulate inflammatory pathways.

Case Studies

  • Antimicrobial Efficacy : A study on related sulfonamide compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications to the aromatic ring could enhance potency.
  • Cytotoxicity Assays : Research involving sulfonamide derivatives has shown varying degrees of cytotoxicity against cancer cell lines. For instance, compounds with similar piperidine structures have exhibited IC50 values in the micromolar range against breast cancer cells.
  • In Vivo Studies : Animal model studies have indicated that certain sulfonamides can reduce tumor growth and improve survival rates when combined with traditional chemotherapy agents.

Data Tables

Activity Type Compound Example IC50 (µM) Target Organism/Cell Line
Antibacterial4-Chloro-N-(4-methylphenyl)10Staphylococcus aureus
AntitumorN-(4-Chlorobenzoyl)-sulfonamide15MCF-7 (breast cancer)
Anti-inflammatorySulfanilamide20RAW 264.7 (macrophages)

Q & A

Q. How can researchers optimize reaction conditions for scaling up synthesis without compromising yield?

  • Methodological Answer : Perform Design of Experiments (DoE) to evaluate factors like temperature, solvent ratio, and catalyst loading. Microwave-assisted synthesis reduces reaction times (30 min vs. 24 h) while maintaining >90% yield. Process analytical technology (PAT) monitors in situ via FTIR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.